molecular formula C16H15N3O4 B5791854 4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5791854
M. Wt: 313.31 g/mol
InChI Key: QFVLKNVMGIZJPZ-UHFFFAOYSA-N
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Description

4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, which is further substituted with a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through a suitable coupling reaction, such as a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the pyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This mechanism is similar to that of other tubulin inhibitors used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its specific structural features, which confer distinct biological activities. The presence of the oxadiazole ring and the trimethoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-pyridin-4-yl-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-20-12-9-14(22-3)13(21-2)8-11(12)16-18-15(19-23-16)10-4-6-17-7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVLKNVMGIZJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=NC(=NO2)C3=CC=NC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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